molecular formula C19H15NO3S B5024509 methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B5024509
M. Wt: 337.4 g/mol
InChI Key: CGIFCPGGCIKYJJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine core with a thiophene substituent at the 4-position and a methyl ester group at the 3-position. This class of compounds is synthesized via multi-component reactions (MCRs) involving indane-1,3-dione, aldehydes, and active methylene compounds, often catalyzed by ionic liquids or acidic catalysts like cellulose-sulfuric acid .

Properties

IUPAC Name

methyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-10-14(19(22)23-2)15(13-8-5-9-24-13)16-17(20-10)11-6-3-4-7-12(11)18(16)21/h3-9,15,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIFCPGGCIKYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CS4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-3-nitroaniline with thiophene-2-carboxaldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of indeno[1,2-b]pyridine derivatives are heavily influenced by substituents at the 4-position. Key analogues include:

Substituent (4-position) Key Properties/Activities References
Thiophen-2-yl Electron-rich aromatic ring; potential for enhanced π-π stacking in biological targets. [1, 2]
Phenyl Baseline aromatic group; used in crystal structure studies (e.g., disordered ethyl groups in ethyl carboxylate derivatives). [3, 6]
4-Chlorophenyl Electron-withdrawing Cl alters carboxylate configuration; increased polarity. [3, 6]
4-Heptylphenyl Long alkyl chain improves lipophilicity; relevant for membrane-targeting applications. [15]
4-N,N-Dimethylaminophenyl Strong electron-donating group; exhibits solvatochromic fluorescence, used as a probe for micelle CMC determination. [20]
2-Fluorobenzyl Fluorine enhances metabolic stability; explored in phosphatidylinositol pathway inhibitors. [16]

Crystallographic and Conformational Insights

  • Crystal packing: Ethyl 4-phenyl and 4-chlorophenyl derivatives exhibit distinct carboxylate group orientations due to steric and electronic effects .
  • Disorder in terminal groups: Ethyl groups in compound I (4-phenyl derivative) show positional disorder, absent in the 4-chlorophenyl analog .

Biological Activity

Methyl 2-methyl-5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features an indeno-pyridine framework with a thiophene moiety, contributing to its diverse biological activities. The molecular formula is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S, and it exhibits a complex electronic structure that enhances its reactivity and interaction with biological targets.

Property Description
Molecular Formula C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S
Molecular Weight 301.34 g/mol
Functional Groups Methyl ester, carbonyl, thiophene
Structural Features Indeno-pyridine core

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal activities. The indeno-pyridine structure is often associated with enhanced pharmacological effects:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Anti-inflammatory Activity

Research has shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines:

  • In Vitro Studies : Cell culture experiments demonstrated that the compound reduces the levels of TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and HeLa (cervical cancer).
  • Results :
    • The compound showed a dose-dependent inhibition of cell proliferation.
    • Flow cytometry analysis indicated an increase in G0/G1 phase arrest, suggesting potential mechanisms involving cell cycle regulation.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

Study 1: Antitumor Activity

A study evaluated the effects of this compound on MDA-MB-231 cells. The findings revealed:

Parameter Control Treatment (13 μM)
Viable Cells (%)100%45%
G0/G1 Phase (%)50%70%
S Phase (%)30%15%

The treatment led to significant growth inhibition and altered cell cycle dynamics.

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties using LPS-stimulated macrophages:

Cytokine Control (pg/mL) Treatment (100 μM)
TNF-alpha250120
IL-6300150

These results suggest that the compound effectively reduces inflammatory mediator levels.

Q & A

Q. Table 1: Example Synthetic Protocol

StepReagents/ConditionsPurposeYield RangeReference
1AcOH, reflux (3–5 h)Core cyclization60–75%
2Thiophene-2-boronic acid, Pd catalystThiophene incorporation50–65%
3MeOH, H₂SO₄, refluxEsterification85–90%

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Characterization relies on:

  • NMR Spectroscopy : To confirm molecular structure and substituent positions (e.g., thiophene ring orientation).
  • HPLC : For purity assessment and reaction monitoring.
  • X-ray Crystallography : To resolve 3D conformation and intermolecular interactions.

Q. Table 2: Analytical Techniques and Applications

TechniqueKey DataPurposeEvidence Source
¹H/¹³C NMRChemical shifts, coupling constantsStructural elucidation
HPLCRetention time, peak areaPurity analysis
X-rayBond angles, crystal packingConformational analysis

(Advanced) How can reaction conditions be optimized to improve yields in the synthesis of polycyclic structures?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst use : Palladium catalysts improve cross-coupling efficiency for thiophene incorporation.
  • Temperature control : Stepwise heating avoids decomposition of thermally labile intermediates.

Q. Table 3: Reaction Optimization Parameters

VariableOptimal ConditionImpact on YieldReference
SolventDMF+20% yield vs. ethanol
CatalystPd(PPh₃)₄65% vs. 40% (uncatalyzed)
Temperature80°C (stepwise)Reduces side products

(Advanced) What strategies resolve contradictions in spectroscopic data interpretation?

Answer:
Contradictions (e.g., unexpected NMR peaks) are addressed by:

  • Multi-technique validation : Cross-checking NMR with IR or mass spectrometry.
  • Crystallographic analysis : Resolving ambiguities in substituent orientation.
  • Computational modeling : Predicting spectral profiles using DFT calculations.

Q. Table 4: Case Study of Data Contradiction Resolution

IssueResolution MethodOutcomeReference
Overlapping NMR peaks2D-COSY analysisConfirmed thiophene regiochemistry
Ambiguous carbonyl signalX-ray diffractionValidated keto-enol tautomerism

(Advanced) How does the substitution pattern on the thiophene ring influence the compound’s reactivity?

Answer:
Electron-donating groups (e.g., methoxy) increase nucleophilicity, facilitating electrophilic substitution, while electron-withdrawing groups (e.g., chloro) enhance stability toward oxidation.

Q. Table 5: Substituent Effects on Reactivity

SubstituentReactivity TrendExample ApplicationReference
Thiophen-2-ylFacilitates cyclizationCore structure formation
4-Heptylphenyl (analog)Enhances lipophilicityPharmacokinetic studies
Chloro (analog)Stabilizes intermediatesOxidative resistance

(Basic) What experimental design principles apply to pharmacological studies of this compound?

Answer:

  • Randomized block designs : To control for variability in biological assays (e.g., enzyme inhibition studies).
  • Replication : Use ≥4 replicates for statistical robustness.
  • Dose-response curves : To establish IC₅₀/Ki values for activity quantification.

Q. Table 6: Pharmacological Study Design

ElementPurposeExample from Evidence
ReplicatesMinimize experimental error4 replicates in enzyme assays
ControlsBaseline activity measurementVehicle-only controls
BlindingReduce biasDouble-blinded data analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.